7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide
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Overview
Description
7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide, involves various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the use of methanesulfonic acid under reflux in methanol to yield tricyclic indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamide moiety, which interacts with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-5-carboxamide: Another indole derivative with similar inhibitory properties.
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Uniqueness
7-Hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of multiple methyl groups and a hydroxyl group enhances its interaction with molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7-hydroxy-N,N,2,3-tetramethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)14-12-10(7)5-9(6-11(12)16)13(17)15(3)4/h5-6,14,16H,1-4H3 |
InChI Key |
QCLARZKIMJTDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2O)C(=O)N(C)C)C |
Origin of Product |
United States |
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